molecular formula C15H10O3 B11871223 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one CAS No. 78776-51-9

2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one

Cat. No.: B11871223
CAS No.: 78776-51-9
M. Wt: 238.24 g/mol
InChI Key: DQKOJTJVZKIZLI-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one, also known as 4’-Hydroxyflavone, is a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds found in various fruits, vegetables, and beverages. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one typically involves the condensation of 4-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. The mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroflavones using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroflavones.

    Substitution: Formation of halogenated flavones.

Scientific Research Applications

2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of natural dyes and pigments due to its color properties.

Mechanism of Action

The biological effects of 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one is unique among flavonoids due to its specific hydroxylation pattern and its potent biological activities. Similar compounds include:

    Kaempferol: A flavonoid with a similar structure but different hydroxylation pattern.

    Quercetin: Another flavonoid known for its strong antioxidant properties.

    Apigenin: A flavonoid with anti-inflammatory and anticancer properties.

Each of these compounds shares some biological activities with this compound but differs in terms of potency and specific molecular interactions.

Properties

CAS No.

78776-51-9

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4-hydroxyphenyl)chromen-7-one

InChI

InChI=1S/C15H10O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9,16H

InChI Key

DQKOJTJVZKIZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C3C=CC(=O)C=C3O2)O

Origin of Product

United States

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